RHPS4

Description

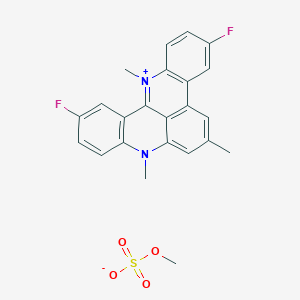

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N2.CH4O4S/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWGYMXWYZBBGF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of RHPS4: A Technical Guide to a Potent G-Quadruplex Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a synthetic pentacyclic acridine that has garnered significant interest in the field of oncology for its potent activity as a G-quadruplex (G4) stabilizing ligand. G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, notably present in telomeres and oncogene promoter regions. By stabilizing these structures, RHPS4 effectively inhibits telomerase activity and disrupts telomere maintenance, leading to cell cycle arrest, senescence, and apoptosis in cancer cells. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of RHPS4, intended for professionals in drug development and cancer research.

Discovery and Development

RHPS4 was developed as part of a series of polycyclic acridines synthesized at the University of Nottingham. The design strategy aimed to create compounds with high affinity and selectivity for G-quadruplex DNA over duplex DNA. RHPS4 emerged as a lead candidate due to its potent telomerase inhibitory activity at submicromolar concentrations and its significant anti-proliferative effects in various cancer cell lines.[1][2]

Synthesis of RHPS4

The synthesis of RHPS4 (compound 12d in the original publication) is achieved through a multi-step process. While the full detailed protocol is outlined in the primary literature, the key steps involve the construction of the pentacyclic quinoacridinium core followed by methylation. Researchers are directed to the publication "Antitumor polycyclic acridines. 8. Synthesis and telomerase-inhibitory activity of methylated pentacyclic acridinium salts" for the complete, step-by-step synthetic methodology.[1]

Quantitative Biological Data

The biological activity of RHPS4 has been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Telomerase Inhibition and Cytotoxicity of RHPS4

| Parameter | Value | Assay | Reference |

| Telomerase Inhibition IC50 | 0.33 ± 0.13 µM | TRAP Assay | [2] |

| Mean GI50 (NCI-60 Panel) | 13.18 µM | SRB Assay (48h) | [1] |

| Mean IC50 (4-day growth) | 7.02 µM | Growth Inhibition | [2] |

Table 2: IC50 Values of RHPS4 in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| M14 | Melanoma | 0.5 - 1.0 | Not Specified | |

| PLF2 | Melanoma | 0.5 - 1.0 | Not Specified | |

| JR1 | Melanoma | 0.5 - 1.0 | Not Specified | |

| JR8 | Melanoma | 0.5 - 1.0 | Not Specified | |

| Sbcl1 | Melanoma | 0.5 - 1.0 | Not Specified | |

| SAN | Melanoma | 0.5 - 1.0 | Not Specified | |

| PFSK-1 | CNS PNET | 2.7 | 72 hours | |

| DAOY | Medulloblastoma | 2.2 | 72 hours | |

| U87 | Glioblastoma | 1.1 | 72 hours | |

| Res196 | Ependymoma | 1.6 | 72 hours | |

| C6 | Glioma | 26 | 72 hours | |

| GB-1 | Glioblastoma | 32 | 72 hours | |

| U2OS | Osteosarcoma (ALT) | 1.4 | 120 hours | |

| SAOS-2 | Osteosarcoma (ALT) | 1.6 | 120 hours | |

| HOS | Osteosarcoma | 1.2 | 120 hours |

Table 3: In Vivo Efficacy of RHPS4

| Cancer Model | Dosing Regimen | Outcome | Reference |

| Human Melanoma Xenograft | 15 mg/kg, i.v., daily for 15 days | ~80% tumor weight inhibition | |

| Human Tumor Xenografts | Not Specified | Delay of tumor growth |

Table 4: Pharmacokinetic Parameters of RHPS4 (Preclinical Models)

| Species | Dose | Route | Cmax | Tmax | AUC | t½ | Reference |

| Mouse | Data not available | i.v., p.o. | Data not available | Data not available | Data not available | Data not available | |

| Rat | Data not available | i.v., p.o. | Data not available | Data not available | Data not available | Data not available |

Mechanism of Action and Signaling Pathways

RHPS4 exerts its anticancer effects primarily through the stabilization of G-quadruplex structures at telomeres. This leads to a cascade of cellular events, ultimately resulting in cell death.

Caption: RHPS4-induced signaling pathway.

The stabilization of the G-quadruplex structure by RHPS4 prevents the binding of telomerase, the enzyme responsible for maintaining telomere length. This leads to "telomere uncapping," where the protective structure at the chromosome ends is disrupted. The exposed telomeres are recognized by the cell as DNA double-strand breaks, triggering a robust DNA Damage Response (DDR). This response involves the activation of key sensor kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases, in turn, phosphorylate and activate downstream checkpoint kinases, CHK1 and CHK2. A critical target of this cascade is the tumor suppressor protein p53, which is stabilized and activated, leading to the transcription of target genes such as the cyclin-dependent kinase inhibitor p21. The induction of p21 results in cell cycle arrest, providing time for DNA repair or, if the damage is too severe, leading to the initiation of apoptosis (programmed cell death).

Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity

This assay is a highly sensitive PCR-based method to measure telomerase activity.

Materials:

-

CHAPS lysis buffer

-

TS primer (5'-AATCCGTCGAGCAGAGTT-3')

-

ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')

-

TRAP reaction buffer (containing dNTPs, Taq polymerase)

-

PCR thermocycler

-

Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

-

Cell Lysate Preparation: Harvest cells and prepare cell extracts using CHAPS lysis buffer. Quantify protein concentration.

-

Telomerase Extension: Incubate a defined amount of cell lysate with the TS primer in the TRAP reaction buffer. Telomerase present in the lysate will add TTAGGG repeats to the 3' end of the TS primer.

-

PCR Amplification: Amplify the telomerase extension products by PCR using the TS and ACX primers.

-

Detection: Resolve the PCR products on a polyacrylamide gel. A characteristic 6-base pair ladder indicates telomerase activity. The intensity of the ladder is proportional to the telomerase activity in the sample.

Cell Proliferation (MTS) Assay

The MTS assay is a colorimetric method for assessing cell viability.

Materials:

-

96-well plates

-

MTS reagent (containing a tetrazolium salt)

-

Phenazine methosulfate (PMS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of RHPS4. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plates for the desired period (e.g., 72 or 120 hours).

-

MTS Addition: Add the combined MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Caption: General experimental workflow for RHPS4.

Conclusion

RHPS4 is a potent and selective G-quadruplex stabilizing ligand with demonstrated anticancer activity in a range of preclinical models. Its mechanism of action, centered on the disruption of telomere integrity, makes it a promising candidate for further development, particularly in combination with other therapeutic modalities. This guide provides a foundational understanding of the discovery, synthesis, and biological properties of RHPS4 to aid researchers in their ongoing efforts to develop novel cancer therapies.

References

RHPS4 as a Telomerase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent, small molecule inhibitor of telomerase that acts by stabilizing G-quadruplex structures in telomeric DNA.[1][2] This stabilization obstructs telomerase activity, leading to telomere dysfunction, induction of a DNA damage response, and ultimately, inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of RHPS4, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a discussion of its downstream signaling effects and potential off-target activities.

Core Mechanism of Action: G-Quadruplex Stabilization

The primary mechanism of action of RHPS4 is its high affinity for and stabilization of G-quadruplex (G4) DNA structures.[3] Telomeric DNA, with its repetitive G-rich sequence (TTAGGG), is particularly prone to forming these four-stranded secondary structures. By binding to and stabilizing these G4 structures at the 3' overhang of telomeres, RHPS4 effectively blocks the access of the telomerase enzyme, thereby inhibiting the addition of telomeric repeats. This leads to a state of "telomere uncapping," where the protective function of the telomere is compromised.[1][4]

Quantitative Efficacy of RHPS4

The efficacy of RHPS4 has been evaluated in numerous cancer cell lines, demonstrating potent inhibition of both telomerase activity and cell proliferation.

Table 1: Telomerase Inhibition by RHPS4

| Assay Type | IC50 | Reference |

| TRAP Assay | 0.33 µM | [5] |

Table 2: Inhibition of Cancer Cell Proliferation by RHPS4

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| PFSK-1 | CNS Primitive Neuroectodermal Tumor | Alamar Blue (72h) | 2.7 µM | [3] |

| DAOY | Medulloblastoma | Alamar Blue (72h) | 2.2 µM | [3] |

| U87 | Glioblastoma | Alamar Blue (72h) | 1.1 µM | [3] |

| Res196 | Ependymoma | Alamar Blue (72h) | 1.6 µM | [3] |

| U2OS | Osteosarcoma (ALT-positive) | SRB (120h) | 1.4 µM | [6] |

| SAOS-2 | Osteosarcoma (ALT-positive) | SRB (120h) | 1.6 µM | [6] |

| HOS | Osteosarcoma (telomerase-positive) | SRB (120h) | 1.2 µM | [6] |

| GSC #1 | Glioblastoma Stem-like | Cell Proliferation (4d) | 0.7 µM (IC25) | [7] |

| GSC #61 | Glioblastoma Stem-like | Cell Proliferation (4d) | 0.8 µM (IC25) | [7] |

| GSC #83 | Glioblastoma Stem-like | Cell Proliferation (4d) | 0.5 µM (IC25) | [7] |

| GSC #163 | Glioblastoma Stem-like | Cell Proliferation (4d) | 1.2 µM (IC25) | [7] |

| U251MG | Glioblastoma | Cell Proliferation (4d) | 0.16 µM (IC25) | [7] |

Signaling Pathways and Downstream Effects

The stabilization of telomeric G-quadruplexes by RHPS4 initiates a cascade of cellular events consistent with a DNA damage response (DDR) at the telomeres.

Telomere Uncapping and Displacement of Shelterin Components

RHPS4-induced G4 stabilization leads to the displacement of key shelterin complex proteins, particularly POT1, which normally binds to the single-stranded telomeric overhang. This displacement is a critical event in telomere uncapping.

Activation of the DNA Damage Response (DDR) Pathway

The uncapped telomeres are recognized by the cell as DNA double-strand breaks, triggering the ATR (Ataxia Telangiectasia and Rad3-related) kinase-mediated DNA damage response pathway. This leads to the phosphorylation of the histone variant H2AX (forming γ-H2AX), a well-established marker of DNA damage.

Modulation of Cell Cycle and DNA Repair Proteins

The activation of the DDR pathway by RHPS4 also affects key proteins involved in cell cycle control and DNA repair. Notably, RHPS4 treatment has been shown to cause a reduction in the levels of CHK1 and RAD51 proteins and their corresponding mRNA transcripts.

// Nodes RHPS4 [label="RHPS4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G4 [label="Telomeric G-Quadruplex\nStabilization", fillcolor="#FBBC05", fontcolor="#202124"]; Telomerase [label="Telomerase Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Telomere_Shortening [label="Telomere Shortening\n(Long-term)", fillcolor="#F1F3F4", fontcolor="#202124"]; POT1_Displacement [label="POT1 Displacement", fillcolor="#FBBC05", fontcolor="#202124"]; Telomere_Uncapping [label="Telomere Uncapping", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATR_Activation [label="ATR Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; gH2AX [label="γ-H2AX Formation\n(DNA Damage Signal)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CHK1_RAD51_Reduction [label="CHK1 & RAD51 Reduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="S/G2-M Phase Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis / Senescence", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RHPS4 -> G4 [color="#202124"]; G4 -> Telomerase [color="#202124"]; Telomerase -> Telomere_Shortening [color="#202124"]; G4 -> POT1_Displacement [color="#202124"]; POT1_Displacement -> Telomere_Uncapping [color="#202124"]; Telomere_Uncapping -> ATR_Activation [color="#202124"]; ATR_Activation -> gH2AX [color="#202124"]; ATR_Activation -> CHK1_RAD51_Reduction [color="#202124"]; CHK1_RAD51_Reduction -> Cell_Cycle_Arrest [color="#202124"]; gH2AX -> Cell_Cycle_Arrest [color="#202124"]; Cell_Cycle_Arrest -> Apoptosis [color="#202124"]; Telomere_Shortening -> Apoptosis [color="#202124"]; }

Caption: RHPS4 signaling cascade.

Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

// Nodes Cell_Lysis [label="Cell Lysis\n(e.g., CHAPS buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Telomerase_Extension [label="Telomerase Extension:\n- Cell Lysate\n- TS Primer\n- dNTPs\n- RHPS4 (optional)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PCR_Amplification [label="PCR Amplification:\n- Extended Products\n- TS & ACX Primers\n- Taq Polymerase", fillcolor="#FBBC05", fontcolor="#202124"]; Gel_Electrophoresis [label="Gel Electrophoresis\n(Polyacrylamide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Detection of\nTelomerase Products\n(6 bp ladder)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cell_Lysis -> Telomerase_Extension [color="#202124"]; Telomerase_Extension -> PCR_Amplification [color="#202124"]; PCR_Amplification -> Gel_Electrophoresis [color="#202124"]; Gel_Electrophoresis -> Detection [color="#202124"]; }

Caption: TRAP assay workflow.

Methodology:

-

Cell Lysate Preparation: Prepare cell extracts using a suitable lysis buffer (e.g., CHAPS-based buffer). The protein concentration should be determined to ensure equal loading.

-

Telomerase Extension: In a PCR tube, combine the cell extract with a reaction mixture containing a non-telomeric substrate (TS) primer, dNTPs, and reaction buffer. For inhibitor studies, add RHPS4 at the desired concentrations. Incubate at room temperature to allow telomerase to add telomeric repeats to the TS primer.

-

PCR Amplification: Add a reverse primer (ACX) and Taq polymerase to the reaction mixture. Perform PCR to amplify the telomerase-extended products.

-

Detection: Resolve the PCR products on a polyacrylamide gel. Telomerase activity is visualized as a characteristic 6-base pair ladder.

Cell Viability Assays (e.g., Alamar Blue)

Cell viability assays are used to determine the cytotoxic effects of RHPS4.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of RHPS4 concentrations. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for the desired period (e.g., 72 hours).

-

Reagent Addition: Add the viability reagent (e.g., Alamar Blue) to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Telomere Restriction Fragment (TRF) Analysis

TRF analysis is a Southern blot-based method to measure the average telomere length.[8][9][10][11][12]

Methodology:

-

Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from treated and untreated cells.

-

Restriction Enzyme Digestion: Digest the genomic DNA with a mixture of frequently cutting restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeats.

-

Gel Electrophoresis: Separate the digested DNA on a large agarose gel by pulsed-field or conventional gel electrophoresis to resolve the large telomeric fragments.

-

Southern Blotting: Transfer the DNA from the gel to a nylon membrane.

-

Hybridization: Hybridize the membrane with a labeled telomere-specific probe (e.g., a (TTAGGG)n oligonucleotide).

-

Detection: Detect the hybridized probe using autoradiography or a chemiluminescence-based system.

-

Analysis: Determine the mean TRF length by comparing the signal distribution to a DNA ladder of known molecular weights.

Off-Target Effects and Considerations

While RHPS4 shows promise as an anti-cancer agent, it is essential to consider its potential off-target effects. Studies have indicated that RHPS4 can exhibit cardiovascular toxicity, which may be related to the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[13] Further investigation into the off-target profile of RHPS4 and the development of derivatives with improved safety profiles are ongoing areas of research.[14]

Conclusion

RHPS4 is a well-characterized telomerase inhibitor with a clear mechanism of action centered on the stabilization of telomeric G-quadruplexes. Its ability to induce a potent DNA damage response and inhibit the proliferation of a wide range of cancer cells makes it a valuable tool for cancer research and a promising lead compound for the development of novel anti-cancer therapeutics. The technical information and protocols provided in this guide are intended to facilitate further research into the biological activities and therapeutic potential of RHPS4.

References

- 1. Biological activity of the G-quadruplex ligand RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Biological Activity of the G-Quadruplex Ligand RHPS4 (3,11-Difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) Is Associated with Telomere Capping Alteration | Semantic Scholar [semanticscholar.org]

- 3. RHPS4 G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Telomere uncapping by the G-quadruplex ligand RHPS4 inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Telomere Restriction Fragment (TRF) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [bio-protocol.org]

- 10. trn.tulane.edu [trn.tulane.edu]

- 11. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [en.bio-protocol.org]

- 12. capitalbiosciences.com [capitalbiosciences.com]

- 13. Identification of novel RHPS4-derivative ligands with improved toxicological profiles and telomere-targeting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Cellular Journey of RHPS4: An In-depth Technical Guide to Uptake and Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent pentacyclic acridine compound that has garnered significant interest in cancer research. It functions as a G-quadruplex (G4) ligand, binding to and stabilizing these four-stranded DNA secondary structures. G-quadruplexes are prevalent in telomeric regions and oncogene promoters, making them attractive targets for anticancer therapies. The efficacy of RHPS4 is intrinsically linked to its ability to enter cancer cells and localize to specific subcellular compartments where it can exert its cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of RHPS4's cellular uptake and subcellular localization, complete with detailed experimental protocols and visual representations of key processes.

Physicochemical Properties of RHPS4

| Property | Value/Description | Citation |

| Molecular Formula | C22H17F2N2 • CH3SO4 | [1] |

| Formula Weight | 458.48 g/mol | [2][3] |

| Chemical Structure | Pentacyclic acridinium salt | [4] |

| Solubility | Soluble in DMSO and to 10 mM in water with gentle warming. | [2] |

| Charge | As an acridinium salt, RHPS4 possesses a positive charge. |

The planar, aromatic nature of the acridine core generally favors intercalation into lipid membranes, a common feature of many cell-permeable small molecules[5]. The positive charge may influence its interaction with the negatively charged cell membrane and could be a factor in its mitochondrial accumulation.

Cellular Uptake of RHPS4

The precise mechanism by which RHPS4 crosses the plasma membrane has not been definitively elucidated in the available literature. However, based on its chemical structure and the behavior of similar G-quadruplex ligands, a likely pathway can be inferred.

Proposed Uptake Mechanism

Given its relatively small molecular weight and lipophilic core, passive diffusion is a probable route of entry for RHPS4 into the cell. The molecule's structure is characteristic of many small molecules that can traverse the lipid bilayer. While the positive charge might suggest an interaction with membrane transporters, there is currently no direct evidence for active transport or endocytosis being the primary uptake mechanism[6][7][8].

dot

Caption: Proposed cellular uptake of RHPS4 via passive diffusion.

Subcellular Localization of RHPS4

Once inside the cell, RHPS4 exhibits a distinct pattern of subcellular localization, with a pronounced accumulation in the mitochondria. While initial studies suggested nuclear localization, more recent evidence from live-cell imaging indicates that this may be, in part, an artifact of cell fixation techniques.

Primary Localization: Mitochondria

Live-cell imaging studies have demonstrated that RHPS4 rapidly accumulates in the mitochondria of living cells[2]. This localization is dependent on the mitochondrial membrane potential. The positively charged nature of the RHPS4 molecule likely contributes to its sequestration within the negatively charged mitochondrial matrix.

Within the mitochondria, RHPS4 is believed to interact with and stabilize G-quadruplex structures in mitochondrial DNA (mtDNA). This interaction has been shown to interfere with mtDNA replication and transcription, leading to mitochondrial dysfunction[9][10].

Secondary and Disputed Localization: Nucleus and Telomeres

RHPS4 is well-documented to induce a DNA damage response at telomeres, which are located within the nucleus[1]. This implies that at least a fraction of cellular RHPS4 must reach the nucleus to exert these effects. However, some studies suggest that the prominent nuclear staining observed in fixed cells may be an artifact resulting from the loss of mitochondrial membrane potential during the fixation process, leading to the redistribution of the molecule[2]. It is plausible that at higher concentrations, a sufficient amount of RHPS4 enters the nucleus to interact with telomeric G-quadruplexes.

dot

Caption: Subcellular localization and targets of RHPS4.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and localization of RHPS4.

Live-Cell Imaging for RHPS4 Localization

This protocol allows for the real-time visualization of RHPS4 distribution in living cells, minimizing artifacts associated with fixation.

dot

Caption: Workflow for live-cell imaging of RHPS4.

Materials:

-

Cell line of interest (e.g., U2OS, HeLa)

-

Glass-bottom confocal imaging dishes

-

Complete cell culture medium

-

RHPS4 stock solution (in DMSO)

-

MitoTracker Deep Red FM (or other mitochondrial stain)

-

Live-cell imaging buffer (e.g., phenol red-free DMEM)

-

Confocal microscope with environmental chamber (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.

-

Cell Culture: Culture cells overnight in a standard incubator (37°C, 5% CO2).

-

Staining:

-

Prepare a working solution of RHPS4 in pre-warmed live-cell imaging buffer at the desired final concentration (e.g., 1-10 µM).

-

If co-staining for mitochondria, prepare a working solution of MitoTracker according to the manufacturer's instructions.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the RHPS4-containing imaging buffer (with or without MitoTracker) to the cells.

-

-

Incubation: Incubate the cells for the desired time (e.g., 30 minutes to 24 hours) in the incubator. For time-lapse imaging of uptake, imaging can begin immediately after adding RHPS4.

-

Image Acquisition:

-

Place the dish on the stage of the confocal microscope within the environmental chamber.

-

Allow the dish to equilibrate to the chamber temperature for at least 15 minutes.

-

Acquire images using appropriate laser lines and emission filters for RHPS4 (e.g., excitation ~488 nm, emission ~500-600 nm) and the mitochondrial stain.

-

Acquire Z-stacks to visualize the three-dimensional distribution of the signals.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to assess the colocalization between the RHPS4 signal and the mitochondrial marker.

-

Quantify the fluorescence intensity of RHPS4 in different cellular regions.

-

Immunofluorescence for Colocalization with Nuclear and Mitochondrial Markers

This protocol is used to visualize RHPS4 in fixed cells and assess its colocalization with specific organelle markers, although with the caveat of potential redistribution artifacts.

dot

Caption: Workflow for immunofluorescence colocalization.

Materials:

-

Cells grown on coverslips

-

RHPS4

-

Paraformaldehyde (PFA) or Methanol for fixation

-

Triton X-100 or another permeabilization agent

-

Blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)

-

Primary antibodies (e.g., rabbit anti-TOM20 for mitochondria, mouse anti-Lamin B1 for nuclear lamina)

-

Fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 647)

-

DAPI for nuclear counterstain

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and treat with RHPS4 as desired.

-

Fixation:

-

Wash cells with PBS.

-

Fix with 4% PFA in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.

-

-

Permeabilization: If using PFA fixation, permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding by incubating in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Washing: Wash three times with PBS containing 0.1% Tween-20.

-

Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies and DAPI in blocking buffer for 1 hour at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Acquire images on a confocal microscope.

Subcellular Fractionation for Quantitative Analysis

This biochemical approach allows for the separation of cellular components to quantify the amount of RHPS4 in each fraction.

dot

Caption: Workflow for subcellular fractionation and RHPS4 quantification.

Materials:

-

RHPS4-treated cell pellet

-

Hypotonic lysis buffer

-

Dounce homogenizer

-

Mitochondrial isolation buffer

-

Centrifuge and ultracentrifuge

-

Reagents for RHPS4 quantification (e.g., fluorescence plate reader, LC-MS/MS)

Procedure:

-

Cell Lysis: Resuspend the cell pellet in hypotonic lysis buffer and allow to swell on ice.

-

Homogenization: Disrupt the cells using a Dounce homogenizer with a loose pestle.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasm and mitochondria.

-

Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytoplasmic fraction.

-

Washing: Wash the nuclear and mitochondrial pellets with appropriate buffers to remove contaminants.

-

Quantification:

-

Lyse the fractions to release their contents.

-

Quantify the amount of RHPS4 in each fraction using a suitable method. Given RHPS4's fluorescent properties, fluorescence spectroscopy can be used to determine its concentration relative to a standard curve. For more precise quantification, liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method.

-

Normalize the amount of RHPS4 to the total protein content in each fraction.

-

Conclusion

The cellular uptake and subcellular localization of RHPS4 are critical determinants of its biological activity. While the precise mechanism of its entry into the cell warrants further investigation, the available evidence points towards passive diffusion across the plasma membrane. Once inside, RHPS4 rapidly accumulates in the mitochondria in a membrane potential-dependent manner, where it can disrupt mitochondrial function by interacting with mtDNA G-quadruplexes. Its localization to the nucleus and subsequent interaction with telomeres, while functionally significant, may be a secondary event or influenced by experimental conditions. The detailed protocols provided in this guide offer a robust framework for researchers to further explore the intricate cellular journey of RHPS4 and other G-quadruplex ligands, paving the way for the development of more effective cancer therapies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. RHPS 4 methosulfate | Telomerase Inhibitors: R&D Systems [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RHPS4 G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]

- 5. The interactions between a small molecule and G-quadruplexes are visualized by fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Binding Properties, and Differences in Cell Uptake of G-Quadruplex Ligands Based on Carbohydrate Naphthalene Diimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cellular uptake studies of antisense oligonucleotides using G-quadruplex-nanostructures. The effect of cationic residue on the biophysical and biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15336D [pubs.rsc.org]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

RHPS4 Toxicity and Off-Target Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent G-quadruplex (G4) ligand investigated for its anti-cancer properties. Its primary mechanism of action involves the stabilization of G4 structures within telomeres, leading to telomere dysfunction and inducing a DNA damage response, ultimately resulting in apoptosis of cancer cells. While demonstrating a high therapeutic index in preclinical xenograft models and selectivity for cancer cells over normal cells, the clinical development of RHPS4 has been impeded by significant off-target toxicities, most notably cardiotoxicity. This guide provides an in-depth technical overview of the known toxicities and off-target effects of RHPS4, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

On-Target and Off-Target Profile of RHPS4

RHPS4's therapeutic potential stems from its ability to selectively target and stabilize G-quadruplex DNA structures, which are overrepresented in the telomeric regions and promoter regions of oncogenes in cancer cells. However, its clinical translation has been hampered by interactions with other biological targets, leading to undesirable side effects.

Cardiovascular Toxicity

The most significant off-target concern for RHPS4 is its cardiotoxicity.[1] This has been attributed to its interaction with several key proteins involved in cardiac function.

-

hERG Potassium Channel: Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel can delay repolarization of the cardiac action potential, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias.

-

Muscarinic Acetylcholine Receptors (M2): The M2 receptor is the predominant muscarinic receptor in the heart, and its activation (or inhibition) can significantly impact heart rate and contractility.

-

β2-Adrenergic Receptors: These receptors are involved in regulating cardiac function and vascular tone.

A comparative analysis of RHPS4 and its derivatives has quantified the interaction with these off-targets.

Table 1: Off-Target Cardiovascular Profile of RHPS4

| Target | Concentration | Percent Inhibition |

|---|---|---|

| hERG Tail Current | 1 µM | 25% |

| 10 µM | 85% | |

| β2 Adrenergic Receptor | 1 µM | 35% |

| 10 µM | 70% | |

| M2 Muscarinic Receptor | 1 µM | 50% |

| | 10 µM | 80% |

In vivo studies in mice have also revealed that RHPS4 can cause a marked but reversible hypotension.[2]

Mitochondrial Toxicity

Recent evidence indicates that at low concentrations, RHPS4 preferentially localizes to mitochondria. This interaction appears to be a significant contributor to its cellular effects, particularly in the context of radiosensitization. The proposed mechanism involves the stabilization of G-quadruplex structures within mitochondrial DNA (mtDNA), leading to:

-

Inhibition of mitochondrial DNA transcription and replication.

-

Depletion of respiratory complexes.

-

Alteration of mitochondrial morphology.

This mitochondrial dysfunction is observed at RHPS4 concentrations that do not induce a detectable nuclear DNA damage response, suggesting it is a primary off-target effect.[3]

Cytotoxicity in Normal Cells

While RHPS4 shows a preferential cytotoxic effect on cancer cells, it is not entirely without effect on normal cells, particularly at higher concentrations.[4][5]

Table 2: In Vitro Cytotoxicity of RHPS4 in Normal and Cancer Cell Lines

| Cell Line | Cell Type | IC50 | Exposure Time |

|---|---|---|---|

| Mouse Cerebellar Progenitor Cells | Normal | 15 µM | 3 days |

| Human Brain Endothelial Cells | Normal | 5 µM | 3 days |

| PFSK-1 | CNS Primitive Neuroectodermal Tumor | 2.7 µM | 3 days |

| DAOY | Medulloblastoma | 2.2 µM | 3 days |

| U87 | Glioblastoma | 1.1 µM | 3 days |

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with RHPS4's on-target and off-target effects.

Caption: On-target pathway of RHPS4 leading to cancer cell apoptosis.

Caption: Off-target cardiovascular toxicity pathways of RHPS4.

Caption: Off-target mitochondrial toxicity pathway of RHPS4.

Experimental Protocols

This section outlines the methodologies for the key experiments cited in the assessment of RHPS4 toxicity.

hERG Tail Current Assay (Patch-Clamp)

-

Objective: To measure the inhibitory effect of RHPS4 on the hERG potassium channel.

-

Methodology:

-

Cell Line: Human embryonic kidney (HEK) cells stably expressing the hERG channel are commonly used.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed. A voltage clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to open the channels, followed by a repolarizing step where the characteristic "tail current" is measured.

-

Compound Application: RHPS4 at various concentrations is perfused onto the cells.

-

Data Analysis: The reduction in the amplitude of the hERG tail current in the presence of RHPS4 compared to the control (vehicle) is quantified to determine the percentage of inhibition and to calculate an IC50 value.

-

Receptor Binding Assays (β2-Adrenergic and M2-Muscarinic)

-

Objective: To determine the binding affinity of RHPS4 for the β2-adrenergic and M2-muscarinic receptors.

-

Methodology (Competitive Binding):

-

Preparation: Cell membranes expressing the receptor of interest are prepared.

-

Radioligand: A known radiolabeled ligand (agonist or antagonist) with high affinity for the receptor is used.

-

Assay: The membranes are incubated with the radioligand and varying concentrations of the test compound (RHPS4).

-

Detection: After incubation, the bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The ability of RHPS4 to displace the radioligand from the receptor is used to calculate its binding affinity (Ki) or IC50. Non-radioactive fluorescence-based methods can also be employed.

-

In Vivo Toxicity Studies in Mice

-

Objective: To assess the general toxicity and tolerability of RHPS4 in a living organism.

-

Methodology:

-

Animal Model: Typically, immunodeficient mice (e.g., nude mice) are used for xenograft studies, but other strains can be used for general toxicity.

-

Dosing: RHPS4 is administered via a clinically relevant route (e.g., intravenous or oral gavage) at various doses for a specified duration.

-

Monitoring: Animals are monitored daily for signs of toxicity, including changes in body weight, behavior, and overall health.

-

Cardiovascular Monitoring: For specific assessment of cardiovascular effects, blood pressure and heart function can be monitored using appropriate instrumentation.

-

Pathology: At the end of the study, major organs and tissues are collected for histopathological analysis to identify any drug-related changes. Blood samples are collected for hematological and clinical chemistry analysis.

-

Mitochondrial Function Assays

-

Objective: To evaluate the impact of RHPS4 on mitochondrial function.

-

Methodology:

-

Mitochondrial Localization: Live-cell imaging using fluorescence microscopy. Cells are co-stained with a mitochondria-specific dye (e.g., MitoTracker) and a fluorescently labeled RHPS4 or an antibody against RHPS4.

-

mtDNA Copy Number: Quantitative PCR (qPCR) is used to determine the relative amount of mitochondrial DNA compared to nuclear DNA.

-

Mitochondrial Respiration: Oxygen consumption rates are measured using techniques like Seahorse XF analysis to assess the function of the electron transport chain.

-

Western Blot: To quantify the levels of proteins in the respiratory complexes.

-

Conclusion

RHPS4 remains a valuable research tool for studying the roles of G-quadruplexes in cancer biology. However, its significant off-target cardiovascular and mitochondrial toxicities have precluded its advancement into clinical trials. The data and methodologies presented in this guide underscore the importance of comprehensive off-target profiling in the early stages of drug development. Future efforts in this area may focus on rationally designed derivatives of RHPS4 that retain on-target G-quadruplex stabilizing activity while minimizing interactions with cardiovascular and mitochondrial targets. The development of such compounds could potentially resurrect the therapeutic promise of G-quadruplex ligands for cancer treatment.

References

- 1. β2-Adrenergic Receptor Signaling Pathway Stimulates the Migration and Invasion of Cancer Cells via Src Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Telomere uncapping by the G-quadruplex ligand RHPS4 inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of α2-adrenergic receptor sites in... [experts.mcmaster.ca]

- 4. Structural determinants at the M2 muscarinic receptor modulate the RGS4-GIRK response to pilocarpine by impairment of the receptor voltage sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

RHPS4: A Technical Guide to Inducing DNA Damage Response via G-Quadruplex Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate), a potent G-quadruplex (G4) ligand, and its application in inducing a DNA damage response (DDR). RHPS4 stabilizes G4 structures that can form in guanine-rich regions of the genome, particularly at telomeres. This stabilization leads to telomere dysfunction, initiating a robust DDR cascade that can culminate in cell cycle arrest, senescence, or apoptosis. This document details the mechanism of action of RHPS4, provides quantitative data on its efficacy in various cancer cell lines, and offers detailed protocols for key experiments to study its effects. The included signaling pathway and workflow diagrams, rendered in Graphviz, serve to visually elucidate the complex biological processes involved.

Introduction: G-Quadruplexes and the Advent of RHPS4

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are implicated in a variety of cellular processes, including transcription, replication, and the maintenance of telomere integrity.[1] In the context of cancer biology, the G-rich single-stranded overhang of telomeres provides a prime location for the formation and stabilization of G4 structures. The stabilization of these structures can inhibit the activity of telomerase, an enzyme crucial for telomere maintenance in the majority of cancer cells, and can also lead to telomere uncapping.[2][3]

RHPS4 is a potent pentacyclic acridine derivative that exhibits a high affinity and selectivity for G-quadruplex DNA over duplex DNA.[4] Its ability to stabilize telomeric G4s disrupts the protective shelterin complex, leading to the exposure of the chromosome end, which is then recognized as a DNA double-strand break (DSB).[5][6] This triggers a potent DNA damage response, making RHPS4 a valuable tool for studying telomere biology and a promising candidate for anticancer therapeutic strategies.[2][4]

Mechanism of Action: RHPS4-Induced DNA Damage Response

The primary mechanism by which RHPS4 induces a DNA damage response is through the stabilization of G-quadruplexes at telomeres, leading to what is known as telomere dysfunction. This process can be dissected into several key steps:

-

G-Quadruplex Stabilization: RHPS4 intercalates into and stacks upon the G-tetrads of the G-quadruplex structure, significantly increasing its thermal stability. This prevents the dynamic unfolding of the G4 structure, which is necessary for proper telomere replication and capping.

-

Telomere Uncapping: The stabilization of telomeric G4s leads to the delocalization of key shelterin complex proteins, most notably POT1 (Protection of Telomeres 1).[5] POT1 normally binds to the single-stranded telomeric DNA, protecting it from being recognized as damaged DNA. Its displacement exposes the 3' overhang, effectively "uncapping" the telomere.

-

Activation of the ATR-Dependent DNA Damage Response: The exposed single-stranded DNA at the uncapped telomere activates the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway.[6] This leads to the phosphorylation of a cascade of downstream targets, including the histone variant H2AX to form γ-H2AX, a hallmark of DNA double-strand breaks.[5]

-

Formation of Telomere Dysfunction-Induced Foci (TIFs): The localized phosphorylation of H2AX at telomeres, along with the recruitment of other DDR proteins such as 53BP1 and RAD17, results in the formation of distinct nuclear foci known as Telomere Dysfunction-Induced Foci (TIFs).[3][5] These foci represent the cellular machinery actively responding to the perceived DNA damage at the telomeres.

-

Cellular Fates: The persistent activation of the DDR at telomeres can lead to several cellular outcomes depending on the cellular context and the extent of the damage. These outcomes include cell cycle arrest, primarily at the G2/M phase, cellular senescence, or apoptosis.[3]

Signaling Pathway Diagram

Figure 1: RHPS4-induced DNA damage response pathway.

Quantitative Data

The efficacy of RHPS4 in inhibiting cancer cell proliferation and inducing a DNA damage response has been quantified across numerous studies. The following tables summarize key quantitative data.

Table 1: IC50 Values of RHPS4 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| UXF1138L | Uterine Carcinoma | ~0.04 (clonogenic assay) | [2] |

| MCF-7 | Breast Cancer | ~2 (monolayer), ~0.04 (clonogenic assay) | [2] |

| M14 | Melanoma | Not specified | [5] |

| PC3 | Prostate Cancer | Not specified | |

| HT29 | Colon Carcinoma | Not specified | |

| H460 | Non-small cell lung | Not specified | |

| CG5 | Breast Cancer | Not specified | |

| BJ-EHLT | Transformed Fibroblasts | Not specified | [5] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Quantitative Analysis of RHPS4-Induced Telomere Dysfunction-Induced Foci (TIFs)

| Cell Line | RHPS4 Concentration (µM) | Treatment Duration | % of TIF-positive cells | Mean TIFs per nucleus | Citation |

| BJ-EHLT | 1 | 8 hours | ~70% of γ-H2AX foci colocalize with TRF1 | 31 ± 8.5 (γ-H2AX foci) | [5] |

| BJ-EHLT | 0.1 | 24 hours | ~18% | ~7 | [3] |

| BJ-EHLT | 0.5 | 24 hours | ~40% | ~7 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of RHPS4.

Synthesis of RHPS4

The synthesis of RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) has been described in the patent literature (International Patent Application No. PCT/GB2011/051845 and PCT/GB2012/051467).[2] A general outline of the synthesis is not publicly available in peer-reviewed journals. For research purposes, RHPS4 can be obtained from commercial suppliers.

Cell Culture and RHPS4 Treatment

-

Cell Lines: A variety of human cancer cell lines can be used, such as those listed in Table 1. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

RHPS4 Preparation: Prepare a stock solution of RHPS4 in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of RHPS4 or vehicle control (DMSO). The duration of treatment will vary depending on the specific experiment.

Western Blot Analysis of DNA Damage Response Proteins

This protocol is for the detection of key DDR proteins such as phosphorylated H2AX (γ-H2AX) and 53BP1.

Workflow Diagram:

References

- 1. Telomere uncapping by the G-quadruplex ligand RHPS4 inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel RHPS4-derivative ligands with improved toxicological profiles and telomere-targeting activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect [jci.org]

- 6. medchemexpress.com [medchemexpress.com]

RHPS4 and its Role in Genomic Instability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a potent pentacyclic acridine compound that functions as a G-quadruplex (G4) ligand. G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeric regions and oncogene promoters. By stabilizing these structures, RHPS4 disrupts critical cellular processes, most notably telomere maintenance, leading to genomic instability and subsequent anti-tumor effects. This technical guide provides an in-depth overview of the core mechanisms of RHPS4, focusing on its role in inducing genomic instability. It includes a compilation of quantitative data, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: G-Quadruplex Stabilization

The primary mechanism of RHPS4 is its high affinity for and stabilization of G-quadruplex structures.[1] These four-stranded DNA structures can form in G-rich sequences, such as those found at the ends of chromosomes (telomeres) and in the promoter regions of certain oncogenes.[2] The binding of RHPS4 to G-quadruplexes effectively locks them in this conformation, which sterically hinders the binding of essential proteins and enzymes.

Impact on Telomeres

Telomeres, the protective caps at the ends of chromosomes, are particularly susceptible to the effects of RHPS4 due to their repetitive G-rich sequences (TTAGGG).[2] Stabilization of G-quadruplexes at telomeres by RHPS4 leads to:

-

Telomerase Inhibition: RHPS4 inhibits the activity of telomerase, the enzyme responsible for maintaining telomere length in most cancer cells, with an IC50 of 0.33 µM in a Telomeric Repeat Amplification Protocol (TRAP) assay.[2][3] By stabilizing the G-quadruplex structure of the 3' telomeric overhang, RHPS4 prevents telomerase from accessing its substrate.[4]

-

Displacement of Telomere-Binding Proteins: The stabilization of G-quadruplexes displaces key proteins of the shelterin complex, which is crucial for protecting telomere ends. Specifically, RHPS4 has been shown to delocalize Protection of Telomeres 1 (POT1) from telomeres. This uncapping of the telomere exposes the chromosome end, which is then recognized as a DNA double-strand break (DSB).[4] While TRF2 (Telomeric Repeat-binding Factor 2) may remain associated with telomeres initially, its delocalization can occur with prolonged treatment.

Induction of Genomic Instability

The disruption of telomere integrity by RHPS4 is a primary driver of genomic instability. This manifests in several ways:

-

DNA Damage Response (DDR): The exposed telomeres trigger a potent and rapid DNA damage response.[5] This response is characterized by the formation of telomere dysfunction-induced foci (TIFs), which are co-localizations of DNA damage response factors and telomeric proteins. Key markers of this response include the phosphorylation of H2AX (γ-H2AX) and the recruitment of 53BP1 and RAD17 to the damaged telomeres.[5]

-

ATR-Dependent Signaling: The DNA damage response initiated by RHPS4 is primarily dependent on the ATR (Ataxia Telangiectasia and Rad3-related) kinase, rather than the ATM (Ataxia Telangiectasia Mutated) kinase.[6]

-

Replication Stress: By stabilizing G-quadruplexes, RHPS4 can impede the progression of the replication fork, leading to replication stress.[7] This is particularly evident in S-phase cells, where DNA damage foci are predominantly observed following RHPS4 treatment.[7]

-

Chromosomal Aberrations: The genomic instability induced by RHPS4 can lead to visible chromosomal abnormalities, such as an increase in end-to-end chromosome fusions, resulting in ring and dicentric chromosomes.[8]

Cellular Outcomes of RHPS4 Treatment

The induction of genomic instability by RHPS4 culminates in several anti-proliferative cellular outcomes:

-

Apoptosis: In many cancer cell lines, RHPS4 treatment leads to the induction of apoptosis.

-

Cellular Senescence: Prolonged exposure to non-cytotoxic concentrations of RHPS4 can induce a senescent-like growth arrest.[2]

-

Cell Cycle Arrest: RHPS4 can cause cell cycle arrest, with effects observed in the G1 or S phase depending on the cell line and concentration.[9]

RHPS4 in Alternative Lengthening of Telomeres (ALT) Cancers

A subset of cancers maintains telomere length through a telomerase-independent mechanism known as Alternative Lengthening of Telomeres (ALT), which relies on homologous recombination. RHPS4 has shown efficacy in ALT-positive cancer cells.[10][11] In these cells, RHPS4-induced replicative stress and DNA damage at telomeres appear to fuel the ALT pathway, leading to an increase in ALT-associated hallmarks such as:

-

ALT-associated Promyelocytic Leukaemia-bodies (APBs)[11]

-

C-circles (extrachromosomal telomeric DNA)[11]

Interestingly, RHPS4 treatment in ALT cells has also been shown to decrease the levels of RAD51 and CHK1 proteins, which are involved in the replication stress response and DNA repair.[10]

Quantitative Data

The following tables summarize key quantitative data regarding the activity of RHPS4 from various studies.

| Parameter | Value | Cell Line/System | Reference |

| Telomerase Inhibition | |||

| IC50 | 0.33 µM | TRAP Assay | [2][3] |

| Cell Viability (IC50) | |||

| 2.7 µM | PFSK-1 (CNS PNET) | [12] | |

| 2.2 µM | DAOY (Medulloblastoma) | [12] | |

| 1.1 µM | U87 (Glioblastoma) | [12] | |

| 1.6 µM | Res196 (Ependymoma) | [12] | |

| 1.4 µM | U2OS (Osteosarcoma, ALT+) | [6] | |

| 1.6 µM | SAOS-2 (Osteosarcoma, ALT+) | [6] | |

| 1.2 µM | HOS (Osteosarcoma, Telomerase+) | [6] | |

| ≤ 5.7 µM | HCT-116 (Colon), MiaPaca-2 (Pancreatic) | [13] | |

| 9.7 µM | MRC-5 (Normal Lung Fibroblast) | [13] | |

| ALT Pathway Modulation | |||

| T-SCE Increase | 7.3-fold | U2OS (ALT+) | [10] |

| 6.5-fold | SAOS-2 (ALT+) | [10] | |

| In Vivo Tumor Growth Inhibition | |||

| Tumor Weight Inhibition | ~80% | CG5 (Breast Xenograft) | [2] |

| ~50% | M14, PC3, HT29, H460 Xenografts | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of RHPS4 are provided below.

Telomere Dysfunction-Induced Foci (TIF) Assay

This assay is used to visualize the co-localization of DNA damage markers with telomeres.

-

Cell Culture and Treatment: Grow cells on chamber slides and treat with RHPS4 at the desired concentration and duration.

-

Fixation and Permeabilization:

-

Blocking: Block non-specific antibody binding with a solution containing 0.2% fish gelatin and 0.5% bovine serum albumin (BSA) in PBS for 30-60 minutes.[10][11][14]

-

Primary Antibody Incubation: Incubate with primary antibodies against a DNA damage marker (e.g., rabbit anti-γ-H2AX) and a telomeric protein (e.g., mouse anti-TRF1) diluted in blocking buffer overnight at 4°C.[4]

-

Secondary Antibody Incubation: Wash cells with PBS and incubate with fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 555) for 1-2 hours at room temperature, protected from light.[4][14]

-

Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the slides with an anti-fade mounting medium.[4]

-

Imaging and Analysis: Acquire images using a fluorescence microscope. TIFs are identified as foci where the signals from the DNA damage marker and the telomeric protein co-localize.[11]

Immunofluorescence for γ-H2AX and TRF1 Staining

This protocol is used to detect the presence and localization of specific proteins within cells.

-

Cell Preparation: Grow cells on coverslips and treat as required.

-

Fixation: Fix cells with 4% formaldehyde for 15 minutes at room temperature.[14]

-

Permeabilization: Permeabilize cells with 0.3% Triton X-100 in PBS for 10-15 minutes.

-

Blocking: Block with 1X PBS / 5% normal serum / 0.3% Triton X-100 for 60 minutes.[14]

-

Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-γ-H2AX and anti-TRF1) diluted in 1X PBS / 1% BSA / 0.3% Triton X-100 overnight at 4°C.[4][14]

-

Secondary Antibody Incubation: Wash and incubate with appropriate fluorochrome-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.[14]

-

Counterstaining and Mounting: Counterstain with DAPI and mount on slides.

-

Analysis: Visualize under a fluorescence microscope.

Fluorescence In Situ Hybridization (FISH) for Telomeres

This technique is used to visualize telomeres on chromosomes.

-

Metaphase Spread Preparation: Prepare metaphase chromosome spreads from treated and untreated cells.

-

Post-fixation and Dehydration: Post-fix the slides in methanol:acetic acid (3:1) and dehydrate through an ethanol series.[15]

-

Denaturation: Denature the chromosomal DNA in 70% formamide/2x SSC at 70-80°C for 2-3 minutes.[15]

-

Hybridization: Apply a fluorescently labeled telomere-specific Peptide Nucleic Acid (PNA) probe, cover with a coverslip, and hybridize at room temperature or 37°C for 2 hours.[15]

-

Washing: Wash the slides to remove unbound probe, typically with 70% formamide followed by TNT buffer.[15]

-

Counterstaining and Mounting: Counterstain with DAPI and mount.

-

Imaging: Visualize using a fluorescence microscope.

Chromatin Immunoprecipitation (ChIP) for G-quadruplexes

ChIP is used to determine the genomic locations of G-quadruplex structures.

-

Cross-linking: Cross-link protein-DNA complexes in cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.[16]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.[16]

-

Immunoprecipitation:

-

Washing: Wash the beads extensively to remove non-specific binding.[5]

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.[5]

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to identify the genomic regions enriched for G-quadruplexes.[1]

Cell Viability Assay

This assay measures the effect of RHPS4 on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: Treat the cells with a range of RHPS4 concentrations for the desired duration (e.g., 72 hours).

-

Assay: Use a viability reagent such as Alamar Blue or perform an MTT or SRB assay according to the manufacturer's instructions.[6][12]

-

Measurement: Measure the fluorescence or absorbance using a plate reader.

-

Analysis: Calculate the percentage of viable cells relative to untreated controls and determine the IC50 value.

Western Blot for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins.

-

Protein Extraction: Lyse RHPS4-treated and untreated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., POT1, TRF2, CHK1, RAD51) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Harvest and Fixation: Harvest treated and untreated cells and fix them in cold 70% ethanol.[17]

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[17]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.

-

Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[18]

Visualizations

Signaling Pathways

Caption: RHPS4 signaling pathway leading to genomic instability.

Experimental Workflows

Caption: Experimental workflow for TIF assay.

Caption: In vivo antitumor activity workflow.

Conclusion

RHPS4 represents a promising class of anti-cancer agents that exploit the unique structural features of G-quadruplexes to induce targeted genomic instability in cancer cells. Its multifaceted mechanism, involving telomerase inhibition, disruption of telomere architecture, and induction of a potent DNA damage response, underscores the therapeutic potential of G4-ligands. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of RHPS4 and similar compounds in cancer therapy. Further investigation into the precise interplay of RHPS4 with the DNA damage response and repair pathways, particularly in the context of different cancer genetic backgrounds, will be crucial for its clinical translation.

References

- 1. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Immunofluorescence staining techniques [bio-protocol.org]

- 5. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 6. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Telomere Dysfunction Induced Foci (TIF) Analysis [en.bio-protocol.org]

- 8. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 10. Telomere dysfunction induced foci (TIF) assay [bio-protocol.org]

- 11. Telomere Dysfunction Induced Foci (TIF) Analysis [bio-protocol.org]

- 12. RHPS4 G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

An In-Depth Technical Guide to the Interaction of RHPS4 with Diverse G-Quadruplex Structures

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pentacyclic acridine derivative, RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate), has emerged as a significant G-quadruplex (G4) stabilizing ligand with potent anti-cancer properties. Its mechanism of action is primarily attributed to its ability to bind and stabilize G4 structures, which are non-canonical DNA secondary structures prevalent in telomeric regions and oncogene promoters. This stabilization interferes with crucial cellular processes such as telomere maintenance and oncogene transcription, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the interaction between RHPS4 and various G4 structures, presenting quantitative binding data, detailed experimental methodologies, and an exploration of the downstream cellular signaling pathways affected by this interaction.

RHPS4 and G-Quadruplex Binding Interactions

RHPS4 exhibits a preferential binding affinity for G-quadruplex DNA over duplex DNA, a critical characteristic for its therapeutic potential. Molecular dynamics simulations and experimental data have revealed that RHPS4 interacts with G4 structures primarily through end-stacking on the terminal G-quartets.[1] The planar aromatic core of the RHPS4 molecule facilitates π-π stacking interactions with the G-quartet, while the positively charged side chains are believed to interact with the negatively charged phosphate backbone of the DNA.[2]

Binding Affinity and Selectivity

Surface Plasmon Resonance (SPR) has been employed to quantify the binding affinity of RHPS4 to human telomeric G-quadruplex DNA. The data reveals a significant binding affinity, which is a key factor in its biological activity. While RHPS4 shows a preference for G4 structures, its selectivity over duplex DNA is approximately 10-fold.[3]

| Compound | Target DNA | Binding Affinity (RU) | Duplex Binding (RU) | G4/Duplex Ratio |

| RHPS4 (Compound 1) | Human Telomeric G4 | 86 | 9.3 | 9.2 |

Table 1: Surface Plasmon Resonance (SPR) data for RHPS4 binding to human telomeric G-quadruplex DNA and hairpin duplex DNA. Data extracted from Rizzo et al., Journal of Experimental & Clinical Cancer Research, 2014.[4]

While quantitative data for the binding of RHPS4 to G4 structures in oncogene promoters like c-myc, k-ras, and bcl-2 is not as readily available in a comparative tabular format, studies suggest that RHPS4 can also target these structures.[5][6] The antiproliferative effects of RHPS4 are not solely dependent on telomere shortening, indicating that its interaction with other G4-forming sequences in the genome contributes to its overall mechanism of action.[5] However, it is important to note that some studies have shown that the cellular effects of RHPS4 are not directly associated with the downregulation of c-myc expression.[7]

Conformational Effects of RHPS4 Binding

Circular Dichroism (CD) spectroscopy has been instrumental in elucidating the conformational changes in G4 structures upon RHPS4 binding. Studies on the human telomeric sequence Tel24 have shown that in a molecularly crowded environment mimicking cellular conditions, Tel24 exists in an equilibrium of parallel and (3+1) hybrid-2 conformations. RHPS4 preferentially binds to and stabilizes the (3+1) hybrid-2 conformation, thereby shifting the conformational equilibrium.[8] This selective stabilization of a specific G4 topology can have significant implications for the biological function of the G4 structure and its recognition by cellular proteins.

Experimental Protocols

A variety of biophysical techniques are employed to characterize the interaction of RHPS4 with G-quadruplexes. Below are detailed methodologies for some of the key experiments.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET melting assays are a high-throughput method to assess the stabilization of G4 structures by ligands. The increase in the melting temperature (ΔTm) of the G4 DNA in the presence of the ligand is a measure of its stabilizing effect.

Objective: To determine the G4 stabilizing potential of RHPS4 by measuring the change in melting temperature (ΔTm) of a FRET-labeled G-quadruplex-forming oligonucleotide.

Materials:

-

FRET-labeled oligonucleotide with a G4-forming sequence (e.g., FAM-Tel22-TAMRA).

-

RHPS4 solution of known concentration.

-

Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).

-

Real-time PCR instrument with a melting curve analysis module.

Protocol:

-

Prepare a stock solution of the FRET-labeled oligonucleotide in the annealing buffer.

-

Heat the oligonucleotide solution to 95°C for 5 minutes and then slowly cool to room temperature to facilitate G4 folding.

-

Prepare a series of dilutions of RHPS4 in the annealing buffer.

-

In a 96-well PCR plate, mix the folded FRET-labeled oligonucleotide with different concentrations of RHPS4. Include a control with no ligand.

-

Perform a melting curve analysis on the real-time PCR instrument. This typically involves heating the samples from room temperature to 95°C with a slow ramp rate, while continuously monitoring the fluorescence of the donor fluorophore (FAM).

-

The melting temperature (Tm) is determined as the temperature at which 50% of the G4 structures are unfolded, which corresponds to the inflection point of the melting curve.

-

Calculate the ΔTm by subtracting the Tm of the control (oligonucleotide alone) from the Tm of the samples containing RHPS4.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity of a ligand to its target.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of RHPS4 binding to a G-quadruplex DNA.

Materials:

-

SPR instrument and sensor chips (e.g., Biacore CM5 chip).

-

Biotinylated G-quadruplex forming oligonucleotide.

-

Streptavidin for surface immobilization.

-

RHPS4 solutions of varying concentrations in running buffer.

-

Running buffer (e.g., HBS-EP+ buffer).

-

Regeneration solution (e.g., a pulse of high salt or low pH solution).

Protocol:

-

Immobilize streptavidin on the sensor chip surface according to the manufacturer's instructions.

-

Inject the biotinylated G-quadruplex oligonucleotide over the streptavidin-coated surface to achieve a stable baseline, indicating successful immobilization.

-

Prepare a series of concentrations of RHPS4 in the running buffer.

-

Inject the RHPS4 solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units, RU).

-

After the association phase, switch back to the running buffer to monitor the dissociation of RHPS4 from the G4 DNA.

-

Between each RHPS4 injection, regenerate the sensor surface using a short pulse of the regeneration solution to remove any remaining bound ligand.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the kinetic constants (ka and kd) and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Objective: To determine the thermodynamic parameters of the RHPS4-G-quadruplex interaction.

Materials:

-

Isothermal titration calorimeter.

-

A solution of the G-quadruplex forming oligonucleotide of known concentration in the reaction buffer.

-

A solution of RHPS4 of known concentration in the same reaction buffer.

-

Reaction buffer (e.g., phosphate or Tris buffer with a low ionization enthalpy).

Protocol:

-

Thoroughly degas both the G-quadruplex and RHPS4 solutions to avoid air bubbles.

-

Load the G-quadruplex solution into the sample cell of the calorimeter.

-

Load the RHPS4 solution into the injection syringe.

-

Perform a series of small, sequential injections of the RHPS4 solution into the G-quadruplex solution while monitoring the heat change.

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the peaks to obtain the heat change per injection and plot this against the molar ratio of RHPS4 to G-quadruplex.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Cellular Signaling Pathways Modulated by RHPS4

The interaction of RHPS4 with telomeric G-quadruplexes leads to telomere uncapping and the activation of a DNA damage response (DDR) pathway. This response is a critical component of RHPS4's anti-cancer activity.

The ATR-Dependent DNA Damage Response

Upon stabilization of the telomeric G4 by RHPS4, the normal protective structure of the telomere is disrupted. This leads to the delocalization of the shelterin protein POT1, which normally binds to the single-stranded telomeric DNA.[9] The exposed and altered telomere structure is then recognized as DNA damage, triggering the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway.[2][9]

Activated ATR then phosphorylates and activates its downstream effector kinase, CHK1.[10] Activated CHK1 plays a central role in orchestrating the cellular response to DNA damage, including initiating cell cycle arrest, which prevents the cell from dividing with damaged DNA.[11] A key marker of this DNA damage response is the phosphorylation of the histone variant H2AX to form γ-H2AX at the sites of damage, in this case, the telomeres.[9][12] The overexpression of the telomere-protective proteins POT1 or TRF2 can antagonize the effects of RHPS4, highlighting the central role of telomere disruption in its mechanism of action.[9]

Experimental Workflow for Studying RHPS4-Induced DNA Damage

The following workflow outlines the key steps to investigate the cellular response to RHPS4 treatment.

Conclusion and Future Directions